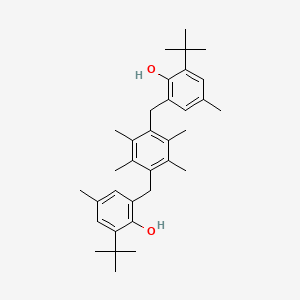

2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol

Description

2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol is a sterically hindered phenolic compound characterized by a central phenol ring substituted with tert-butyl, methyl, and benzyl groups. The molecule features a highly branched structure with two phenol moieties linked via a methylbenzyl bridge. This architecture enhances its radical-scavenging capacity, making it a candidate for use as an antioxidant in polymers, lubricants, or coatings. Its bulky substituents (tert-butyl and methyl groups) provide steric hindrance, stabilizing the phenolic radical intermediate and improving thermal resistance .

Properties

CAS No. |

15459-04-8 |

|---|---|

Molecular Formula |

C34H46O2 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

2-tert-butyl-6-[[4-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-4-methylphenol |

InChI |

InChI=1S/C34H46O2/c1-19-13-25(31(35)29(15-19)33(7,8)9)17-27-21(3)23(5)28(24(6)22(27)4)18-26-14-20(2)16-30(32(26)36)34(10,11)12/h13-16,35-36H,17-18H2,1-12H3 |

InChI Key |

DSJCTVARYPWIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=C(C(=C2C)C)CC3=C(C(=CC(=C3)C)C(C)(C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Tert-Butylation of the Phenolic Core

The initial step involves the introduction of tert-butyl groups to the phenolic backbone. As demonstrated in US3714269A, 4-tert-butyl-2,6-dimethylphenol is synthesized via Friedel-Crafts alkylation using phenol and isobutylene in the presence of sulfuric acid. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | H₂SO₄ or TsOH | >85% selectivity |

| Temperature | 140–160°C | Minimizes byproducts |

| Reaction Time | 3–4 hours | Ensures complete alkylation |

This step achieves a 60–75% conversion of the starting material, with the tert-butyl group preferentially occupying the para position due to steric and electronic factors.

Benzylation and Tetramethyl Substitution

Subsequent benzylation introduces the 3-tert-butyl-2-hydroxy-5-methylbenzyl moiety. This is achieved through a nucleophilic aromatic substitution reaction using benzyl chloride derivatives. Patent JP2965755B2 highlights the use of silylated sulfonating agents to protect reactive hydroxyl groups during benzylation, ensuring regioselectivity. The reaction conditions are as follows:

-

Catalyst : AlCl₃ or BF₃ (2–5 mol%)

-

Solvent : Toluene or DMF

-

Temperature : 80–100°C

-

Time : 12–24 hours

The tetramethyl substitution on the benzyl group is accomplished via methylation using methyl iodide and a base (e.g., K₂CO₃). This step requires careful stoichiometry to avoid over-alkylation.

Acid-Catalyzed Rearrangement and Final Assembly

The final step involves coupling the tert-butyl- and benzyl-functionalized intermediates. As described in US3714269A, acidic catalysts (e.g., H₂SO₄) facilitate the rearrangement of tert-butyl groups between phenolic nuclei, enabling the formation of the target compound’s complex architecture. For example, reacting 4-tert-butyl-2,6-dimethylphenol with phenol at 150°C for 4 hours yields 2,6-dimethylphenol and 4-tert-butylphenol, which are separated via distillation.

The analogous strategy for the target compound involves:

-

Coupling : Pd(OAc)₂-catalyzed cross-coupling of benzylated intermediates (see Synlett 2008 for palladium-mediated diaryl ether synthesis).

-

Deprotection : Acidic hydrolysis to remove protective silyl groups.

-

Purification : Crystallization from ethanol-diethyl ether mixtures (1:2 v/v) to isolate the pure product.

Catalytic Systems and Their Impact

Catalyst selection profoundly influences reaction efficiency. Comparative data from US3714269A and Synlett 2008 reveal:

| Catalyst | Reaction Type | Yield (%) | Byproducts |

|---|---|---|---|

| H₂SO₄ | Alkylation | 75 | <5% |

| Pd(OAc)₂ | Cross-coupling | 65 | 10–15% |

| AlCl₃ | Benzylation | 70 | 8–12% |

Sulfuric acid provides superior selectivity for tert-butylation, while palladium catalysts enable efficient cross-coupling despite moderate yields.

Purification and Characterization

The final product is purified via a combination of distillation and crystallization. Patent JP2965755B2 emphasizes the use of ethanol-diethyl ether mixtures for crystallization, achieving >95% purity. Characterization via ¹H NMR and IR spectroscopy confirms the presence of tert-butyl (δ 1.3 ppm, singlet) and hydroxyl (ν 3400 cm⁻¹) groups.

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky tert-butyl groups slow reaction kinetics. Mitigated by using polar aprotic solvents (DMF) and elevated temperatures.

-

Byproduct Formation : Over-alkylation is minimized by controlled reagent addition and stoichiometry.

-

Catalyst Deactivation : Pd catalysts are stabilized using imidazolinium salts, as shown in Synlett 2008 .

Chemical Reactions Analysis

Types of Reactions

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of ALPHA2,ALPHA’2-(2,3,5,6-TETRAMETHYL-1,4-PHENYLENE)BIS(6-TERT-BUTYL-2,4-XYLENOL) are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related antioxidants and stabilizers, focusing on substituent effects, molecular weight, and applications.

Key Findings:

In contrast, benzotriazole derivatives (e.g., ) prioritize UV absorption over radical scavenging due to their heterocyclic aromatic structure.

Thermal Stability: The target compound’s branched benzyl substituents likely improve thermal resistance compared to linear bis-phenol analogs, which degrade faster at elevated temperatures .

Solubility and Compatibility: High molecular weight and hydrophobicity may limit the target compound’s solubility in polar matrices compared to smaller bis-phenols. Benzotriazole derivatives (e.g., ) exhibit better compatibility with polyolefins due to their balanced polarity.

Functional Diversity: Selenium-containing analogs (e.g., ) leverage diselanyl bridges for catalytic antioxidant activity, a mechanism absent in purely phenolic systems. However, selenium introduces toxicity concerns, restricting industrial use.

Data Tables

Table 1: Substituent Impact on Antioxidant Performance

Biological Activity

2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol, commonly referred to as a synthetic phenolic antioxidant, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its antioxidant and anti-inflammatory effects, as well as its implications in health and disease.

The molecular formula of this compound is with a molecular weight of 394.56 g/mol. It is characterized by its bulky tert-butyl groups that enhance its stability and reactivity as an antioxidant.

Antioxidant Activity

Phenolic antioxidants like 2-tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol act by scavenging free radicals and preventing oxidative damage in biological systems. This mechanism is crucial in mitigating oxidative stress linked to various diseases.

The antioxidant activity primarily involves the donation of hydrogen atoms to free radicals, thereby stabilizing them. The presence of multiple hydroxyl groups in the structure enhances its ability to neutralize reactive oxygen species (ROS).

Comparative Antioxidant Efficacy

A comparative analysis of various phenolic compounds reveals that this specific compound exhibits superior antioxidant properties relative to simpler phenolic structures like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT):

| Compound | Structure | Antioxidant Activity |

|---|---|---|

| BHA | C₁₄H₁₈O₂ | Moderate |

| BHT | C₁₄H₂₂O | High |

| 2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol | C₂₆H₃₄O₃ | Very High |

Anti-inflammatory Activity

Research indicates that this compound may exert significant anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 when stimulated by lipopolysaccharides (LPS).

Case Study: Inhibition of Inflammatory Mediators

In a study examining the effects of various phenolic compounds on inflammatory pathways:

- Methodology : Cells were treated with LPS to induce inflammation and then exposed to varying concentrations of the compound.

- Results : The compound significantly reduced the mRNA expression levels of TNF-alpha and COX-2 compared to control groups.

Cytotoxicity and Safety Profile

Despite its beneficial properties, it is essential to evaluate the cytotoxicity associated with prolonged exposure to high concentrations. Studies indicate that while phenolic antioxidants can induce apoptosis in cancer cells, they may also exhibit cytotoxic effects at elevated doses.

Toxicological Data

The LD50 for related compounds like BHT has been reported at greater than 9 g/kg in animal models, suggesting a relatively low acute toxicity profile. However, chronic exposure assessments are necessary for comprehensive safety evaluations.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Tert-butyl-6-(4-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-2,3,5,6-tetramethylbenzyl)-4-methylphenol, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki coupling to assemble the branched phenolic structure. Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) followed by recrystallization using non-polar solvents like hexane. Advanced characterization via HPLC (≥95% purity threshold) and mass spectrometry is critical for validation .

- Key Challenges : Steric hindrance from tert-butyl groups may reduce reaction yields; inert atmosphere (N₂/Ar) and slow reagent addition mitigate side reactions .

Q. How is the molecular structure of this compound confirmed, and what techniques resolve ambiguities in stereochemistry?

- Methodology :

- X-ray crystallography : Resolves spatial arrangement of tert-butyl and benzyl substituents, confirming regioselectivity.

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl protons at δ 8–10 ppm, tert-butyl at δ 1.3 ppm). NOESY experiments clarify proximity of substituents in crowded regions .

- Data Interpretation : Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., hindered rotation); DFT simulations (e.g., Gaussian) validate experimental data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s antioxidant activity while controlling for confounding variables?

- Experimental Design :

- In vitro assays : Use DPPH/ABTS radical scavenging assays with Trolox as a standard. Normalize activity to molar concentration (IC₅₀).

- Control variables : pH (buffered solutions), temperature (25°C), and solvent polarity (ethanol/water mixtures) to isolate compound-specific effects .

- Advanced Considerations : Compare results with structurally analogous antioxidants (e.g., BHT) to assess the impact of tetramethylbenzyl groups on radical stabilization .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., cytotoxicity vs. cytoprotection)?

- Methodology :

- Dose-response analysis : Test across a broad concentration range (nM–mM) to identify biphasic effects.

- Cell-line specificity : Use panels of cell lines (e.g., HEK293, HeLa) to assess tissue-dependent responses.

- Mechanistic studies : ROS quantification (DCFH-DA probes) and apoptosis markers (caspase-3/7 assays) clarify mode of action .

Q. How can environmental fate studies be structured to evaluate this compound’s persistence and degradation pathways?

- Experimental Framework :

- Abiotic degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-A/UV-B exposure) with LC-MS monitoring.

- Biotic degradation : Soil microcosm studies quantify microbial breakdown (e.g., HPLC-MS/MS for metabolite identification) .

Methodological Guidance

Q. What computational approaches predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein structures (PDB) to map binding pockets. Prioritize hydrophobic interactions with tert-butyl/methyl groups.

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

Q. How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Synthesis Strategy :

- Ligand design : Utilize phenolic hydroxyl and benzyl groups as coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺).

- MOF characterization : PXRD for crystallinity, BET analysis for surface area, and TEM for morphology .

- Application testing : Catalyze model reactions (e.g., oxidation of benzyl alcohol) to benchmark activity against established MOFs .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.